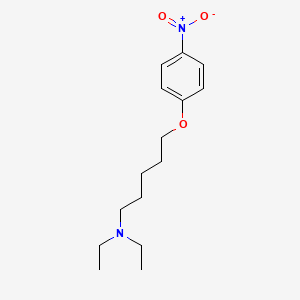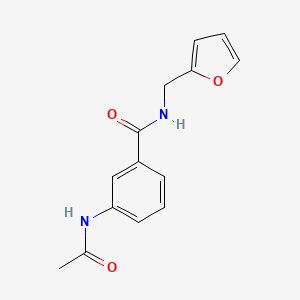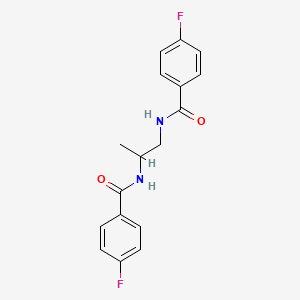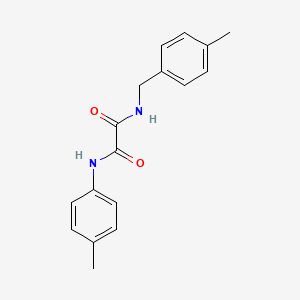
3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole, also known as AFT, is a chemical compound that belongs to the family of 1,2,4-triazoles. It has been widely studied for its potential applications in the field of medicinal chemistry. AFT possesses a unique structure that makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole is not fully understood. However, it has been suggested that 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole may exert its anticancer effects through the inhibition of DNA synthesis and the induction of apoptosis. 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication. 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole has also been found to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3.
Biochemical and Physiological Effects:
3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole has also been found to inhibit the growth of various fungal and bacterial strains by disrupting their cell membranes. 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole has been found to have low toxicity and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole is its broad-spectrum activity against cancer, fungi, and bacteria. 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole has been found to be effective against various cancer cell lines, including those that are resistant to conventional chemotherapy. 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole has also been found to be effective against various fungal and bacterial strains, including those that are resistant to conventional antibiotics. One of the limitations of 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole is its low solubility in water, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole. One area of research is the development of more efficient synthesis methods for 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole. Another area of research is the investigation of the mechanism of action of 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole. Further studies are needed to elucidate the molecular targets of 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole and its effects on various cellular pathways. Another area of research is the development of new formulations of 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole that can improve its solubility and bioavailability. Finally, more studies are needed to evaluate the safety and efficacy of 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole can be achieved through a multistep process. The first step involves the reaction of 2-furylcarboxaldehyde with phenylhydrazine to form 2-(2-furyl)-N-phenylhydrazinecarboxamide. The second step involves the reaction of the resulting compound with allyl bromide to form 2-(2-furyl)-N-phenyl-N-(prop-2-en-1-yl)hydrazinecarboxamide. The final step involves the reaction of the resulting compound with thiosemicarbazide to form 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole.
Aplicaciones Científicas De Investigación
3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anticancer, antifungal, and antibacterial properties. 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to be effective against various fungal and bacterial strains.
Propiedades
IUPAC Name |
3-(furan-2-yl)-4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-2-11-20-15-17-16-14(13-9-6-10-19-13)18(15)12-7-4-3-5-8-12/h2-10H,1,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBNGULRHTULTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-({[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4955265.png)
![1-(4-fluorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4955271.png)



![isopropyl 6-methyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4955306.png)
![N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea](/img/structure/B4955318.png)
![N~2~-cyclohexyl-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4955325.png)

![methyl 6-({[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}carbonyl)nicotinate](/img/structure/B4955330.png)

![5-(3-chloro-4-methylphenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4955359.png)
![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955365.png)
